![molecular formula C21H18Cl2N4O3S3 B2952766 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide CAS No. 396724-99-5](/img/structure/B2952766.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

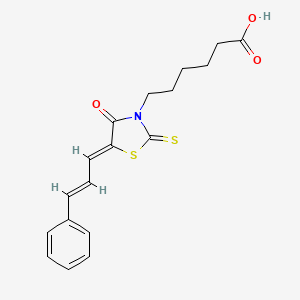

The compound contains several functional groups including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Thiazole is a heterocyclic compound that contains a five-membered ring with two heteroatoms (nitrogen and sulfur). The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The presence of multiple rings in the compound suggests a fairly rigid structure. The benzothiazole and thiazole rings are aromatic, contributing to the stability of the molecule. The sulfamoyl group may confer polarity to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

Benzothiazoles and thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions due to the presence of the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Benzothiazole derivatives have been extensively studied for their antibacterial properties. The presence of the benzothiazole moiety in compounds has shown promising activity against various bacterial strains. For instance, certain derivatives have exhibited significant inhibitory effects against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that our compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.

Anticancer Activity

The structural features of benzothiazole and thiazole are often associated with anticancer activity. These compounds can be designed to target specific pathways or mechanisms within cancer cells. For example, modifications at different positions of the thiazole-based compounds have led to molecules with potent antitumor activities . The compound could be explored for its potential to act as a chemotherapeutic agent, especially if it can be shown to have selective toxicity towards cancer cells.

Antifungal Applications

Similar to their antibacterial properties, benzothiazole derivatives also exhibit antifungal activities. They can be used to develop treatments for fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s efficacy against common fungal pathogens could be a valuable area of research, contributing to the field of antifungal drug development .

Antiprotozoal Effects

Protozoan infections are responsible for a range of diseases, and benzothiazole derivatives have shown promise as antiprotozoal agents. Research into the compound’s activity against protozoa could lead to new treatments for diseases such as malaria, leishmaniasis, and trypanosomiasis .

Anti-Inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. These compounds can modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases. Investigating the compound’s ability to reduce inflammation could have significant implications for the treatment of chronic inflammatory conditions .

Enzyme Inhibition

Benzothiazole and thiazole derivatives are known to act as enzyme inhibitors, targeting various enzymes involved in disease processes. For example, they can inhibit carbonic anhydrases, which are implicated in conditions like glaucoma and edema. The compound could be studied for its ability to inhibit specific enzymes, leading to potential applications in treating a range of disorders .

Wirkmechanismus

Target of Action

It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific targets could vary depending on the context of use.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the context of use.

Biochemical Pathways

Given the diverse biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and the context of use.

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that the compound could have good bioavailability, but the specific properties would need to be determined experimentally.

Result of Action

Benzothiazole derivatives have been associated with various biological effects, including antimicrobial activity and cytotoxic effects against cancer cells . The specific effects would depend on the target and the context of use.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFRWXWESBTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)